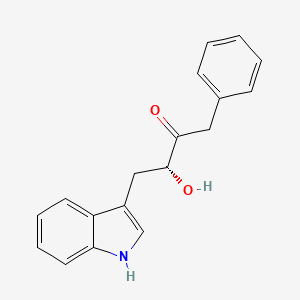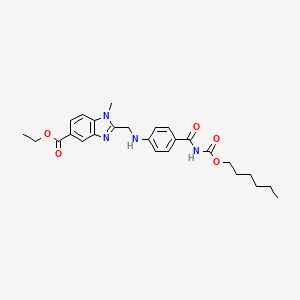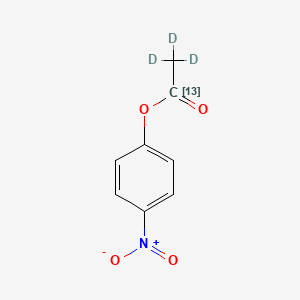![molecular formula C23H26BrNO2 B13432674 Ethyl 1'-benzyl-6-bromo-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-4'-carboxylate](/img/structure/B13432674.png)
Ethyl 1'-benzyl-6-bromo-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-4'-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1’-benzyl-6-bromo-3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-4’-carboxylate is a complex organic compound with a unique spiro structure. This compound is characterized by the presence of a bromine atom, a benzyl group, and an ethyl ester functional group. The spiro configuration, where two rings are connected through a single atom, imparts distinct chemical properties to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1’-benzyl-6-bromo-3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-4’-carboxylate typically involves multiple steps:
Formation of the Naphthalene Ring: The naphthalene ring can be synthesized through a Friedel-Crafts acylation reaction, followed by cyclization.
Introduction of the Bromine Atom: Bromination of the naphthalene ring is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Spiro Ring Formation: The spiro ring is formed through a cyclization reaction involving a pyrrolidine derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1’-benzyl-6-bromo-3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-4’-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of substituted derivatives with different functional groups.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Hydrolysis: Formation of carboxylic acids.
Aplicaciones Científicas De Investigación
Ethyl 1’-benzyl-6-bromo-3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-4’-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of Ethyl 1’-benzyl-6-bromo-3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-4’-carboxylate involves its interaction with specific molecular targets. The bromine atom and the spiro configuration play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 1’-benzyl-6-chloro-3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-4’-carboxylate
- Ethyl 1’-benzyl-6-fluoro-3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-4’-carboxylate
- Ethyl 1’-benzyl-6-iodo-3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-4’-carboxylate
Uniqueness
Ethyl 1’-benzyl-6-bromo-3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-4’-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The spiro configuration also contributes to its unique chemical and physical properties.
Propiedades
Fórmula molecular |
C23H26BrNO2 |
|---|---|
Peso molecular |
428.4 g/mol |
Nombre IUPAC |
ethyl 1'-benzyl-7-bromospiro[2,3-dihydro-1H-naphthalene-4,4'-pyrrolidine]-3'-carboxylate |
InChI |
InChI=1S/C23H26BrNO2/c1-2-27-22(26)21-15-25(14-17-7-4-3-5-8-17)16-23(21)12-6-9-18-13-19(24)10-11-20(18)23/h3-5,7-8,10-11,13,21H,2,6,9,12,14-16H2,1H3 |
Clave InChI |
LVOJDMZMGWDMKO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CN(CC12CCCC3=C2C=CC(=C3)Br)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzyl (2S)-6-[bis(4-methoxyphenyl)methylamino]-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B13432593.png)
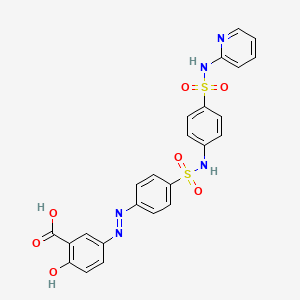

![3-(Thiazol-2-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B13432612.png)

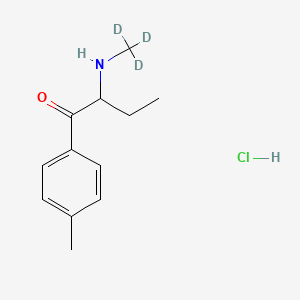
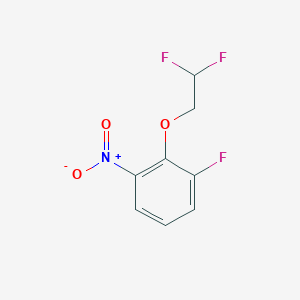
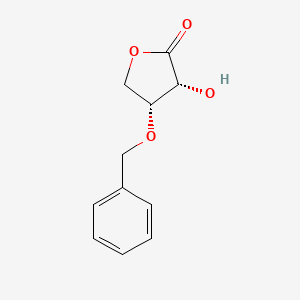

![(2S)-1-[2-[2-(2-Phenylethyl)-1,3-dioxolan-2-yl]phenoxy]-3-(propylamino)-2-propanol](/img/structure/B13432647.png)

